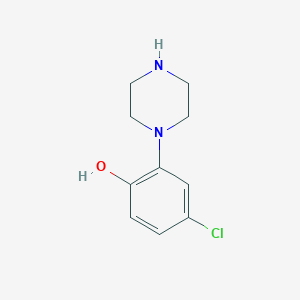

4-(5-methyl-1H-imidazol-2-yl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(5-methyl-1H-imidazol-2-yl)aniline” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives have been synthesized through various methods. For instance, one method involves the reaction of glyoxal and ammonia . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has been used as an important synthon in the development of new drugs . It has been found that heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .作用机制

While the specific mechanism of action for “4-(5-methyl-1H-imidazol-2-yl)aniline” is not mentioned in the retrieved papers, imidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

安全和危害

While specific safety and hazard information for “4-(5-methyl-1H-imidazol-2-yl)aniline” is not available in the retrieved papers, it’s important to handle all chemical compounds with care. For example, one should avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-methyl-1H-imidazol-2-yl)aniline involves the reaction of 5-methyl-1H-imidazole-2-carboxylic acid with aniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "5-methyl-1H-imidazole-2-carboxylic acid", "Aniline", "Coupling agent (e.g. EDCI or DCC)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1H-imidazole-2-carboxylic acid and aniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: After completion of the coupling reaction, isolate the intermediate product by filtration or extraction.", "Step 4: Dissolve the intermediate product in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: After completion of the reduction reaction, isolate the final product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

CAS 编号 |

1249044-10-7 |

分子式 |

C10H11N3 |

分子量 |

173.2 |

纯度 |

80 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。